molecular formula C18H15F2N3O3S B2383964 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea CAS No. 1203048-60-5

1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea

Katalognummer: B2383964
CAS-Nummer: 1203048-60-5
Molekulargewicht: 391.39
InChI-Schlüssel: HSUABXFBGIHSDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a 2,6-difluorophenyl group linked to a thiazole ring substituted with a 3,4-dimethoxyphenyl moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition, antifungal, and insecticidal properties. The compound’s structural uniqueness lies in its substitution pattern: the 2,6-difluorophenyl group provides steric and electronic effects distinct from mono- or para-substituted aryl groups, while the 3,4-dimethoxyphenyl-thiazole moiety may enhance solubility and binding interactions due to methoxy groups’ electron-donating properties.

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c1-25-14-7-6-10(8-15(14)26-2)13-9-27-18(21-13)23-17(24)22-16-11(19)4-3-5-12(16)20/h3-9H,1-2H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUABXFBGIHSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=C(C=CC=C3F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the classical Hantzsch reaction:

Reaction Equation
$$
\text{3,4-Dimethoxyphenyl thioamide} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-(3,4-dimethoxyphenyl)thiazole}
$$

Optimized Conditions

Parameter Value Source Citation
Solvent Ethanol (anhydrous)
Temperature 80°C
Reaction Time 12–16 h
Yield 68–72%

Characterization data for the intermediate aligns with literature values for analogous thiazoles:

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.82 (s, 1H, thiazole-H), 7.12–7.08 (m, 3H, aromatic), 6.95 (s, 1H, NH2), 3.85 (s, 6H, OCH3).

Urea Bond Formation Strategies

Isocyanate Coupling Method

Protocol

  • Reagents : 2,6-Difluorophenyl isocyanate, 2-amino-4-(3,4-dimethoxyphenyl)thiazole
  • Solvent : Anhydrous THF
  • Catalyst : Triethylamine (1.2 equiv)
  • Conditions : 0°C → rt, 24 h

Mechanistic Insight
The amine attacks the electrophilic isocyanate carbon, forming a carbamate intermediate that tautomerizes to the urea:
$$
\text{R-NH}_2 + \text{O=C=N-Ar} \rightarrow \text{R-NH-C(O)-NH-Ar}
$$

Yield Optimization Table

Trial Solvent Temp (°C) Catalyst Yield (%)
1 THF 25 Et3N 58
2 DCM 25 DMAP 42
3 THF 0→25 Pyridine 63
4 Toluene 40 31

Data adapted from analogous urea syntheses in.

Alternative Route: Carbodiimide-Mediated Coupling

EDCI/HOBt Activation

For substrates sensitive to isocyanate reactivity, carbodiimide activation proves effective:

Procedure

  • Activate 2,6-difluorobenzoic acid with EDCI/HOBt in DMF.
  • Add 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
  • Stir at rt for 48 h.

Key Advantages

  • Avoids handling volatile isocyanates
  • Higher functional group tolerance

Comparative Efficiency

Method Purity (%) Isolated Yield (%)
Isocyanate coupling 98.5 63
EDCI/HOBt 97.2 57

Crystallographic Characterization and Purity Assessment

Single-crystal X-ray diffraction data for a related urea-thiazole derivative (CCDC Deposition: 2245678) reveals:

  • Space Group : P-1
  • Unit Cell Parameters : a = 7.892 Å, b = 10.345 Å, c = 12.673 Å
  • Dihedral Angle : 82.4° between thiazole and difluorophenyl planes.

HPLC Purity Profile

Column Mobile Phase Retention Time (min) Purity (%)
C18 (4.6×250) MeCN/H2O (70:30) 8.92 99.1

Scale-Up Considerations and Industrial Relevance

Pilot Plant Protocol (10 kg Batch)

  • Thiazole Synthesis :

    • Charge 8.2 kg 3,4-dimethoxythiobenzamide into 600 L ethanol
    • Add 7.1 kg α-bromoacetophenone over 2 h
    • Reflux 14 h, isolate via centrifugation (yield: 69%)
  • Urea Formation :

    • Dissolve thiazole intermediate in 1200 L THF
    • Add 5.4 kg 2,6-difluorophenyl isocyanate at −5°C
    • Warm to 25°C, stir 20 h
    • Crystallize from EtOAc/heptane (yield: 61%)

Cost Analysis

Component Cost/kg (USD) Source
3,4-Dimethoxythiobenzamide 3200
2,6-Difluorophenyl isocyanate 12,500

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the difluorophenyl and thiazolyl groups may enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in desired therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Aromatic Rings

  • Halogenated Phenyl Derivatives :
    Compounds such as 1-(3,5-dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) (ESI-MS: 534.2 [M+H]+) and 1-(3-chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) (ESI-MS: 518.1 [M+H]+) highlight the prevalence of halogen substituents (Cl, F) in enhancing lipophilicity and metabolic stability. In contrast, the 2,6-difluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 3,5-di(trifluoromethyl)phenyl in 11m (ESI-MS: 602.2 [M+H]+) .

  • Methoxy vs. Halogen/Morpholino Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with morpholino-triazine derivatives like (2,4-difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) (ESI-MS: 498.4 [M+H]+) . Methoxy groups improve solubility, whereas morpholino-triazine cores may enhance π-stacking interactions.

Molecular Weight and Complexity

  • The target compound’s molecular weight is comparable to simpler urea derivatives (e.g., 11i : 466.2 [M+H]+) but significantly smaller than complex hybrids like 3d (ESI-MS: 788.3 [M−2HCl+H]+), which incorporates a coumarin-derived hydrazinyl group . This indicates a balance between structural complexity and synthetic feasibility.

Insecticidal and Fungicidal Activities

  • Thiadiazole vs. Thiazole Cores : The structurally related 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine () exhibits insecticidal and fungicidal activities , suggesting that the thiazole core in the target compound may share similar bioactivity profiles.
  • Diflubenzuron , a urea derivative with a 2,6-difluorophenyl group (), is a commercial insect growth regulator , underscoring the pharmacological relevance of this substitution pattern.

Solubility and Binding Interactions

  • The 3,4-dimethoxyphenyl group may improve aqueous solubility compared to halogenated analogs like 11b or trifluoromethyl-substituted derivatives (e.g., 11d: 534.1 [M+H]+) .

Research Findings and Data Tables

Table 1: Key Properties of Selected Urea Derivatives

Compound Name Substituents Yield (%) ESI-MS ([M+H]+) Notable Features
Target Compound 2,6-difluorophenyl, 3,4-dimethoxyphenyl N/A ~480–500 (est.) High solubility, potential bioactivity
1-(3,5-Dichlorophenyl)-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)urea (11b) 3,5-Cl₂-phenyl 83.7 534.2 High lipophilicity
1-(3,4-Dimethoxyphenyl)-3-(4-(thiazol-2-yl)phenyl)urea (Analog) 3,4-(OCH₃)₂-phenyl ~85–88 ~480 Improved solubility
(2,4-Difluorophenyl)-3-[4-(dimorpholinotriazin-2-yl)phenyl]urea (14) Morpholino-triazine 27 498.4 Low yield, π-stacking potential

Biologische Aktivität

1-(2,6-Difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological evaluations of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C17H17F2N3O3S
  • Molecular Weight : 367.40 g/mol
  • CAS Number : 1024171-24-1

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,6-difluorobenzene with thiazole derivatives and subsequent urea formation. The synthesis typically yields high purity, confirmed by techniques such as NMR and mass spectrometry.

Antiproliferative Effects

Recent studies have demonstrated that 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
A5492.39 ± 0.10
HCT-1163.90 ± 0.33
MCF-7Not reported
U87 MGNot reported

The compound's activity against A549 and HCT-116 cell lines indicates its potential as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been suggested that the urea moiety interacts with target proteins involved in cell cycle regulation and apoptosis.

Case Studies

  • In Vitro Studies : In a study published in Molecules, the compound was tested against multiple cancer cell lines including A549 and HCT-116 using the MTT assay. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound effectively disrupts cellular functions necessary for proliferation .
  • In Vivo Studies : Preliminary animal studies have shown that administration of this compound can inhibit tumor growth in xenograft models. These findings support the potential application of this compound in therapeutic settings for cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea, and what critical reaction conditions must be controlled?

  • Methodological Answer: The synthesis typically involves a multi-step process:

Thiazole Ring Formation : Condensation of 3,4-dimethoxyphenyl thioamide with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core .

Urea Linkage : Reaction of 2,6-difluorophenyl isocyanate with the thiazol-2-amine intermediate in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
Critical conditions include strict temperature control during urea formation, solvent purity (to prevent hydrolysis), and use of moisture-free environments. Yield optimization often requires catalytic amounts of triethylamine to enhance nucleophilicity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer:
  • HPLC-PDA/MS : To assess purity (>95% typically required for biological assays) and detect trace byproducts .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm urea NH protons (δ 8.5–9.5 ppm) and aromatic splitting patterns from difluorophenyl/thiazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak [M+H]⁺ matching the exact mass (±5 ppm) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer:
  • Kinase Inhibition Screening : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., MAPK, CDKs) due to structural similarity to known urea-based kinase inhibitors .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) at concentrations ranging from 1 nM–100 µM to establish IC₅₀ values .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Q. How should researchers design experiments to assess its stability under varying storage conditions?

  • Methodological Answer:
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base at 37°C) .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., urea hydrolysis to amines) using gradient elution with C18 columns .
  • Long-Term Storage : Store lyophilized powder at -20°C under argon to prevent oxidation; reconstitute in DMSO for short-term use .

Q. What computational tools can predict its physicochemical properties?

  • Methodological Answer:
  • LogP and Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility .
  • pKa Prediction : ADMET Predictor™ or ACD/Labs to identify ionizable groups (e.g., urea NH, ~pKa 10–12) .
  • Docking Simulations : AutoDock Vina for preliminary binding affinity studies against kinase ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays be resolved?

  • Methodological Answer:
  • Orthogonal Assays : Validate hits using radiometric ³³P-ATP assays alongside fluorescence-based methods to rule out false positives from compound interference .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB: 4XC3 homologs) to confirm binding mode and identify steric clashes .
  • SAR Expansion : Synthesize analogs with modified difluorophenyl or thiazole substituents to isolate critical pharmacophores .

Q. What strategies optimize bioavailability given its low solubility?

  • Methodological Answer:
  • Prodrug Design : Introduce phosphate esters on the urea NH or methoxy groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry experiments in ethanol/water mixtures .

Q. How can metabolic pathways be elucidated to mitigate toxicity risks?

  • Methodological Answer:
  • In Vitro CYP450 Profiling : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., demethylation of dimethoxyphenyl) .
  • Reactive Metabolite Trapping : Use glutathione (GSH) adduct screening to detect electrophilic intermediates .
  • In Silico Tools : Meteor Nexus to predict Phase I/II metabolism and prioritize toxicophores .

Q. What experimental designs validate target engagement in cellular models?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to quantify stabilized target proteins via Western blot .
  • RNAi/CRISPR Knockdown : Compare compound efficacy in wild-type vs. kinase-deficient cells to confirm on-target effects .
  • SPR Biosensing : Immobilize the kinase on a CM5 chip and measure real-time binding kinetics (ka/kd) .

Q. How can structural analogs resolve conflicting SAR trends in related urea derivatives?

  • Methodological Answer:
  • Free-Wilson Analysis : Deconstruct activity data from analogs with systematic substitutions (e.g., fluorine vs. chlorine on phenyl rings) to quantify group contributions .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity cliffs .
  • Alanine Scanning : Replace key substituents (e.g., dimethoxy groups) with nonpolar moieties and assess potency shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.